7-imino-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione
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Overview
Description
JMS-053 is an allosteric PTP4A3 inhibitor which increases Emilin 1 gene expression.
Scientific Research Applications
Synthesis and Pharmacological Inhibition
A study by Tasker et al. (2019) developed a continuous flow photooxygenation process to produce 7-iminothieno[3,2-c]pyridine-4,6(5H,7H)-diones. This process, using ambient air as the sole reactant, facilitated the late-stage diversification of the aminothienopyridinone scaffold. Some analogs showed potent in vitro inhibition of the cancer-associated protein tyrosine phosphatase PTP4A3, supporting their potential in cancer treatment research (Tasker et al., 2019).
Antimicrobial Properties
Vlasov et al. (2022) investigated the antimicrobial activity of compounds structurally related to 7-iminothieno[3,2-c]pyridine-4,6(5H,7H)-diones. Their studies showed moderate activity against bacteria such as S. aureus, E. coli, and B. subtilis, highlighting the potential of these compounds in developing new antibacterials (Vlasov et al., 2022).
Enzyme Inhibition and Cancer Research
Lazo et al. (2019) focused on a novel, potent, and selective PTP4A inhibitor, JMS-053, derived from 7-imino-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione. This compound and its analogs were effective in vitro PTP4A3 inhibitors, retaining cytotoxicity against human ovarian and breast cancer cells. This research supports the potential of these compounds in cancer therapy (Lazo et al., 2019).
Xanthine Oxidase Inhibition
Schneller et al. (1978) synthesized derivatives of 7-imino-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione and found them to be weak inhibitors of the enzyme xanthine oxidase. This suggests their possible application in medical conditions where xanthine oxidase inhibition is beneficial (Schneller et al., 1978).
properties
CAS RN |
1954650-11-3 |
---|---|
Product Name |
7-imino-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione |
Molecular Formula |
C13H8N2O2S |
Molecular Weight |
256.28 |
IUPAC Name |
7-imino-2-phenylthieno[3,2-c]pyridine-4,6-dione |
InChI |
InChI=1S/C13H8N2O2S/c14-10-11-8(12(16)15-13(10)17)6-9(18-11)7-4-2-1-3-5-7/h1-6,14H,(H,15,16,17) |
InChI Key |
CQHAROORCYWRRH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C(=N)C(=O)NC3=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
JMS-631-053; JMS053; JMS 053; JMS-053 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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